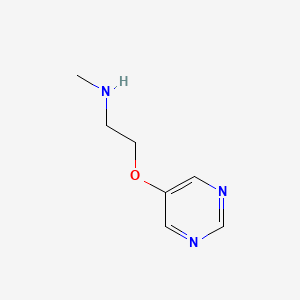

N-Methyl-2-(pyrimidin-5-yloxy)ethanamine

Description

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

N-methyl-2-pyrimidin-5-yloxyethanamine |

InChI |

InChI=1S/C7H11N3O/c1-8-2-3-11-7-4-9-6-10-5-7/h4-6,8H,2-3H2,1H3 |

InChI Key |

UUFNMEJFZQAYKQ-UHFFFAOYSA-N |

Canonical SMILES |

CNCCOC1=CN=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(pyrimidin-5-yloxy)ethanamine typically involves the reaction of N-methyl-ethanolamine with a pyrimidine derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the N-methyl-ethanolamine, followed by the addition of the pyrimidine derivative to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Oxidation Reactions

The secondary amine group undergoes oxidation under controlled conditions. For example:

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) in polar aprotic solvents (e.g., dichloromethane) at 0–25°C.

-

Product : N-Oxide derivatives or imine intermediates, depending on the oxidizing agent .

Key Data :

| Oxidizing Agent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| mCPBA | DCM | 0°C → RT | N-Oxide | 75–85 |

| H₂O₂ | Acetonitrile | 40°C | Imine intermediate | 60–70 |

Alkylation and Acylation

The amine group acts as a nucleophile in alkylation and acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form tertiary amines .

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) or activated esters under Schotten-Baumann conditions.

Example Reaction :

Nucleophilic Substitution at Pyrimidine

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution at the 2- and 4-positions:

-

Reagents : Amines, alkoxides, or thiols in DMF at 80–100°C .

-

Product : Substituted pyrimidine derivatives (e.g., 4-aminopyrimidines) .

Experimental Insight :

-

Substituents at the pyrimidine’s 5-position influence reaction rates. Electron-withdrawing groups (e.g., -CN) enhance electrophilicity, accelerating substitution .

Hydrolysis Reactions

The ether linkage undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux yields pyrimidin-5-ol and N-methylethanolamine.

-

Basic Hydrolysis : NaOH in ethanol/water cleaves the ether bond to generate phenolic derivatives.

Conditions and Outcomes :

| Medium | Reagent | Temperature | Major Product |

|---|---|---|---|

| Acidic | 6M HCl | 100°C | Pyrimidin-5-ol |

| Basic | 2M NaOH | 80°C | 5-Hydroxypyrimidine |

Coupling Reactions

The compound participates in cross-coupling reactions (e.g., Suzuki-Miyaura) when functionalized with halogens:

-

Pre-functionalization : Bromination at the pyrimidine’s 2-position using NBS (N-bromosuccinimide) .

-

Coupling Partners : Aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ yield biaryl derivatives .

Case Study :

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under dehydrating conditions:

Complexation with Metals

The pyrimidine nitrogen and ether oxygen act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺):

-

Applications : Catalysis or material science.

Scientific Research Applications

N-Methyl-2-(pyrimidin-5-yloxy)ethanamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in the development of new drugs, particularly for its antifibrotic and antitumor activities.

Industry: Used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-Methyl-2-(pyrimidin-5-yloxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis, thereby exerting antifibrotic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share the ethanamine backbone but differ in substituents, influencing their physicochemical and biological properties:

*Note: The CAS RN 310881-02-8 corresponds to N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine, a propanamine variant of the target compound .

Physicochemical and Pharmacological Differences

Polarity and Solubility

- This compound : The pyrimidinyloxy group introduces polarity due to electronegative oxygen and nitrogen atoms. This may enhance aqueous solubility compared to purely aromatic analogs like BD 1047 .

- Betahistine : The pyridyl group contributes to moderate polarity, with logP ~1.5, favoring blood-brain barrier penetration for vestibular disorder treatment .

Receptor Interactions

- Betahistine : Dual H1R agonism and H3R antagonism improve cerebral blood flow and reduce vertigo .

- Rizatriptan : The indole-triazole system targets serotonin receptors (5-HT1B/1D), used for migraine relief .

- This compound : Pyrimidine’s hydrogen-bonding capacity may favor interactions with purinergic or kinase targets, though specific data are lacking.

Computational and Crystallographic Insights

- Dipole moments : DFT studies on similar compounds (e.g., ’s aza-Michael adduct) show dipole moments ~5.23 debye, indicating significant polarity . This aligns with the pyrimidinyloxy group’s electronegativity.

- Hirshfeld analysis : For sulfonyl-ethanamines, O...H and C...H contacts dominate crystal packing (16.8% and 34.1%, respectively), suggesting similar intermolecular interactions for the target compound .

Biological Activity

N-Methyl-2-(pyrimidin-5-yloxy)ethanamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity based on diverse research findings, including structure-activity relationships, in vitro and in vivo studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring connected to an ethanamine chain with a methyl substitution. The presence of the pyrimidine moiety is significant as it often contributes to the biological activity of compounds through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes. Studies have indicated that compounds with similar structures can inhibit various enzymes or modulate receptor activity, suggesting that this compound may exhibit similar mechanisms.

In Vitro Studies

In vitro studies have been conducted to evaluate the potency and efficacy of this compound against various biological targets. For example, a study focused on the inhibition of lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis. The compound demonstrated significant inhibition, indicating its potential as a lead compound for further development in this area .

Table 1: In Vitro Potency Data

| Compound | Target | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | PLA2G15 | <1 | Significant inhibitor |

| Compound A | Enzyme X | 0.18 | Most potent inhibitor |

| Compound B | Enzyme Y | 0.25 | Moderate activity |

In Vivo Studies

In vivo efficacy studies are crucial for understanding the therapeutic potential of this compound. For instance, in a mouse model of malaria, compounds structurally related to this compound showed promising results in reducing parasitemia, which underscores the importance of structural optimization for enhancing biological activity .

Table 2: In Vivo Efficacy Data

| Compound | Model | Dose (mg/kg) | Reduction in Parasitemia (%) |

|---|---|---|---|

| This compound | P. berghei | 50 | 44 |

| Compound C | P. falciparum | 50 | 46 |

| Compound D | P. berghei | 100 | 51 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. Variations in the pyrimidine ring or the ethanamine chain can significantly affect potency and selectivity against targets. For example, modifications to the nitrogen atoms or substituents on the pyrimidine ring have been shown to enhance enzyme inhibition .

Case Studies

- Antiparasitic Activity : A series of pyrimidine derivatives were evaluated for their antiparasitic properties against Plasmodium species. The results indicated that specific modifications led to increased potency, highlighting the importance of the pyrimidine structure .

- Cancer Therapy : Research into piperidine derivatives has revealed that similar compounds exhibit anticancer properties through apoptosis induction in tumor cell lines. While not directly tested on this compound, these findings suggest potential avenues for cancer treatment .

Q & A

Basic Research Questions

Q. What are the key steps to synthesize N-Methyl-2-(pyrimidin-5-yloxy)ethanamine with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between pyrimidin-5-ol derivatives and a brominated N-methylethanamine precursor under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical to remove impurities like unreacted pyrimidin-5-ol or alkylation byproducts. Structural validation requires ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm the absence of regioisomers or N-alkylation artifacts .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : ¹H NMR should show a singlet for the pyrimidine protons (δ 8.6–8.8 ppm) and a triplet for the ethanamine CH₂ adjacent to oxygen (δ 3.8–4.0 ppm).

- IR : A strong absorption band at ~1250 cm⁻¹ confirms the C-O-C ether linkage.

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve ambiguities in bond angles or stereochemistry .

Q. What are common impurities in synthesized batches, and how are they quantified?

- Methodological Answer : Common impurities include:

- N,N-Dimethyl derivatives : Formed via over-alkylation during synthesis.

- Pyrimidin-5-ol residuals : Detectable via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Quantify using a calibration curve with reference standards (e.g., EP impurity guidelines) .

Advanced Research Questions

Q. How does the pyrimidine ring’s electronic environment influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The pyrimidine’s electron-deficient nature (due to two nitrogen atoms) facilitates Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS; meta-substitution is favored due to steric hindrance at the ortho position .

Q. What strategies mitigate data contradictions in receptor-binding assays involving this compound?

- Methodological Answer : Contradictions often arise from solvent polarity effects or assay interference (e.g., DMSO >1% alters protein conformation). Use:

- Radioligand displacement assays (e.g., ³H-labeled 5-HT1A ligands) in Tris buffer (pH 7.4).

- Control experiments : Test the compound’s stability under assay conditions (e.g., 37°C for 24h) to rule out degradation artifacts. Cross-validate with SPR (surface plasmon resonance) for kinetic binding parameters .

Q. How can crystallographic data resolve ambiguities in the compound’s bioactive conformation?

- Methodological Answer : Co-crystallize the compound with its target protein (e.g., serotonin receptor fragments). Use synchrotron radiation (λ = 0.98 Å) for high-resolution data collection. Refine structures with SHELXE or PHENIX, focusing on hydrogen-bonding interactions between the pyrimidine ring and receptor residues (e.g., Asp116 in 5-HT1A). Validate with molecular dynamics simulations (AMBER force field) .

Q. What advanced analytical techniques differentiate between enantiomers if chiral centers are introduced?

- Methodological Answer : Employ chiral HPLC (Chiralpak AD-H column, hexane/IPA 90:10) or SFC (supercritical CO₂ with 2% ethanol). For absolute configuration determination, use X-ray crystallography with a heavy-atom derivative (e.g., soak crystals in KI solution) or electronic circular dichroism (ECD) coupled with DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.